4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other benzimidazole and triazole derivatives, such as:
- 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-(2-METHYLPHENYL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C22H18N6S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-(2-methylphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N6S/c1-15-8-2-4-11-18(15)28-20(25-26-22(28)29)14-27-19-12-5-3-9-16(19)24-21(27)17-10-6-7-13-23-17/h2-13H,14H2,1H3,(H,26,29) |
InChI Key |
PSGZKULGWWYQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5 |
Origin of Product |
United States |
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